molecular formula C22H36N2O2 B310936 N-[4-(acetylamino)phenyl]tetradecanamide

N-[4-(acetylamino)phenyl]tetradecanamide

Cat. No.: B310936
M. Wt: 360.5 g/mol
InChI Key: NDBDTFZYGNOZNH-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]tetradecanamide is a synthetic amide derivative characterized by a 14-carbon (tetradecanoyl) chain linked to a 4-acetamidophenyl group. Its molecular formula is C₂₂H₃₆N₂O₂, with a molecular weight of 360.54 g/mol. The compound is structurally related to sulfonamide derivatives but lacks the sulfonyl group typical of classical sulfa drugs. Instead, its primary functional groups include an acetamide (-NHCOCH₃) at the para position of the phenyl ring and a long hydrophobic alkyl chain, which may influence its lipophilicity and biological interactions .

Properties

Molecular Formula

C22H36N2O2

Molecular Weight

360.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)tetradecanamide

InChI

InChI=1S/C22H36N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-22(26)24-21-17-15-20(16-18-21)23-19(2)25/h15-18H,3-14H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

NDBDTFZYGNOZNH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Acyl Chain Length: The tetradecanamide group (C14) in the target compound contrasts with shorter chains in analogs (e.g., C12 in lauroylsulfacetamide, C5 in valeroylsulfacetamide).
  • Sulfonyl vs. Amide Linkage : Unlike sulfonamide-based analogs (e.g., N4-Acetylsulfacetamide), the absence of a sulfonyl group in the target compound may alter its mechanism of action, shifting from classical sulfa drug activity (e.g., folate pathway inhibition) to alternative targets like histone deacetylases (HDACs) .
  • Substituent Effects : The 4-acetamidophenyl moiety is a common feature across analogs, but additional groups (e.g., chloro, methoxy in compound 15) modulate electronic properties and binding affinity .

Pharmacological Implications

  • Antitumor Potential: CI-994, a benzamide analog, demonstrates HDAC inhibition, leading to histone hyperacetylation and antitumor effects. The tetradecanamide derivative’s long alkyl chain may enhance cellular uptake, though this requires validation .
  • Antimicrobial Activity : Sulfonamide analogs like N4-Valeroylsulfacetamide show antitubercular activity, suggesting that acyl chain length and sulfonyl groups are critical for targeting bacterial enzymes .

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